Hexahydroxybenzene

Catalog No.
S601532
CAS No.
608-80-0
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydroxybenzene

CAS Number

608-80-0

Product Name

Hexahydroxybenzene

IUPAC Name

benzene-1,2,3,4,5,6-hexol

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H

InChI Key

VWPUAXALDFFXJW-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1O)O)O)O)O)O

Synonyms

hexahydroxybenzene

Canonical SMILES

C1(=C(C(=C(C(=C1O)O)O)O)O)O

The exact mass of the compound Hexahydroxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexahydroxybenzene (HHB, CAS 608-80-0) is a fully hydroxylated, redox-active aromatic building block primarily procured for the synthesis of 2D conductive metal-organic frameworks (c-MOFs) and high-capacity energy storage materials. Characterized by its six-electron transfer capability and highly negative oxidation-reduction potential, HHB serves as the fully reduced terminus in the benzene-quinone redox series. In industrial and advanced laboratory settings, HHB is prioritized over partially hydroxylated phenols or extended aromatic linkers for its ability to form dense, highly conductive coordination networks (e.g., Cu-HHB) with exceptionally high volumetric capacities, precise microporosity (~1.2 nm), and robust cycling stability in battery-supercapacitor hybrid systems [1].

Substituting HHB with its oxidized intermediate, tetrahydroxyquinone (THQ), or extended analogs like hexahydroxytriphenylene (HHTP) fundamentally alters the thermodynamic and structural outcomes of material synthesis. THQ lacks the fully reduced state required to drive specific kinetically controlled coordination pathways, resulting in lower BET surface areas and altered redox cycling behavior [1]. Conversely, using extended linkers like HHTP increases pore size but drastically reduces the volumetric density of the resulting framework and limits the lateral growth of nanosheets during surfactant-assisted synthesis [2]. For procurement applications demanding maximized multi-electron transfer capacity and compact active-site density, generic substitution compromises both electrochemical performance and structural processability.

Precursor Oxidation State: Hexahydroxybenzene vs. Tetrahydroxyquinone

In the synthesis of conductive metal-organic frameworks (c-MOFs), the oxidation state of the starting ligand dictates the coordination kinetics and framework porosity. Hexahydroxybenzene (HHB) serves as the fully reduced precursor, whereas tetrahydroxyquinone (THQ) is its two-electron oxidized intermediate. Synthesizing the Cu-HHB framework directly from HHB yields a higher Brunauer-Emmett-Teller (BET) surface area compared to frameworks synthesized from THQ under identical conditions[1].

Evidence DimensionBET Surface Area of Resulting Cu-MOF
Target Compound DataCu-HHB (synthesized from HHB): ~158 m²/g
Comparator Or BaselineCu-THQ (synthesized from THQ): ~143 m²/g
Quantified Difference10.5% increase in surface area
ConditionsIdentical hydrothermal synthesis and activation conditions

Procuring the fully reduced HHB precursor ensures optimal coordination kinetics and maximizes the available surface area for gas adsorption or electrolyte interaction.

Nanosheet Processability: Hexahydroxybenzene vs. Hexahydroxytriphenylene (HHTP)

For thin-film device integration, the lateral size of 2D c-MOF nanosheets is a critical processability metric. During surfactant-assisted solution synthesis, HHB-derived copper nanosheets grow to significantly larger lateral dimensions than those synthesized from the extended aromatic linker hexahydroxytriphenylene (HHTP). The smaller steric footprint of HHB allows for more rapid and extensive 2D anisotropic growth [1].

Evidence DimensionNanosheet Lateral Size
Target Compound DataHHB-Cu Nanosheets: 0.25-0.65 μm²
Comparator Or BaselineHHTP-Cu Nanosheets: 0.002-0.02 μm²
Quantified Difference>10-fold increase in lateral area
ConditionsSurfactant-assisted (SDS) solution synthesis at 50 °C

Larger lateral nanosheet dimensions drastically improve solution processability and reduce grain boundaries in thin-film electronic and chemiresistive sensing devices.

Electrochemical Capacity: Nanosheet vs. Bulk Hexahydroxybenzene Frameworks

The utility of HHB in energy storage is highly dependent on its structural processing. When HHB is formulated into ultrathin single-crystalline nanosheets (4-5 nm thick), the material achieves near-theoretical utilization of its redox-active sites. In contrast, bulk Cu-HHB particles suffer from sluggish ion diffusion and severe polarization, severely limiting their specific capacity in lithium-ion storage applications [1].

Evidence DimensionSpecific Discharge Capacity (Li-ion storage)
Target Compound DataHHB-Cu Nanosheets: ~145-151 mAh/g
Comparator Or BaselineBulk HHB-Cu: 40-50 mAh/g
Quantified Difference~300% increase in specific capacity
Conditions1.3-2.6 V potential window, 0.1 A/g current density

Buyers developing battery cathodes must pair HHB procurement with nanosheet-exfoliation or surfactant-assisted synthesis workflows to unlock its full multi-electron redox capacity.

Pore Architecture and Volumetric Density: HHB vs. Extended Linkers

The geometric size of the organic linker directly controls the pore diameter of the resulting 2D c-MOF. HHB, consisting of a single fully hydroxylated benzene ring, produces tightly confined micropores. Conversely, extended linkers like HHTP (triphenylene core) generate much larger mesopores. The compact HHB framework provides higher volumetric density and stronger steric confinement for small-ion intercalation[1].

Evidence DimensionCrystallographic Pore Size
Target Compound DataCu-HHB: ~1.2 nm
Comparator Or BaselineCu-HHTP: ~2.2 nm
Quantified Difference45% reduction in pore diameter
ConditionsHigh-resolution TEM and crystallographic modeling of the 2D honeycomb lattice

HHB is the mandatory precursor choice when engineering microporous sieves or high-volumetric-density electrodes where larger mesopores would compromise performance.

High-Capacity Li-Ion and Hybrid Supercapacitor Electrodes

Directly leveraging the ~151 mAh/g specific capacity of HHB-derived nanosheets, this compound is the optimal precursor for high-energy-density battery cathodes where multi-electron redox activity and high active-site utilization are required[1].

Solution-Processed Conductive MOF Thin Films

Because HHB enables the synthesis of large-area (0.25-0.65 μm²) single-crystalline nanosheets, it is the preferred building block for fabricating continuous, low-defect thin films in chemiresistive sensors and flexible electronics [2].

Microporous Ion-Sieving and Confinement Matrices

Where extended linkers like HHTP create overly large pores, HHB is procured to construct tightly confined ~1.2 nm microporous networks, ideal for selective ion transport and high-volumetric-density molecular sieving [3].

XLogP3

-0.2

UNII

80XJ9A89E2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

608-80-0

Wikipedia

Benzenehexol

General Manufacturing Information

1,2,3,4,5,6-Benzenehexol: INACTIVE

Dates

Last modified: 08-15-2023

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